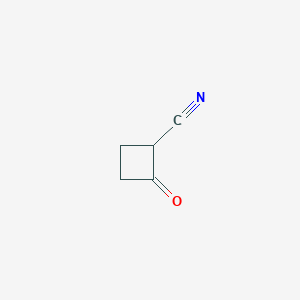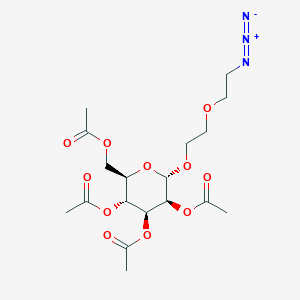
NOTAM
Vue d'ensemble
Description
A Notice to Airmen (NOTAM) is a notice filed with an aviation authority to alert aircraft pilots of potential hazards along a flight route or at a location that could affect the flight . NOTAMs are notices or advisories that contain information concerning the establishment, conditions, or change in any aeronautical facility, service, procedure, or hazard . They are created and transmitted by government agencies and airport operators under guidelines specified by Annex 15: Aeronautical Information Services of the Convention on International Civil Aviation (CICA) .
Synthesis Analysis
The NOTAM system provides pilots with time-critical aeronautical information that is temporary, or information to be published on aeronautical charts at a later date, or information from another operational publication . The NOTAM is cancelled when the information in the NOTAM is published on the chart or when the temporary condition is returned to normal status .
Applications De Recherche Scientifique
Natural Language Processing (NLP) for Classification
NOTAMs, or Notices to Airmen, are critical for conveying essential information to flight operations personnel. The use of NLP to classify NOTAMs can significantly enhance real-time situational awareness. By employing neural network architectures like BERT, NLP can achieve high accuracy in classifying NOTAMs, thus aiding in generating actionable interpretations .
Integration with Air Mobility Operations
The integration of NOTAMs into air mobility operations is vital. Modern air mobility relies heavily on NOTAMs for real-time updates. The classification and contextualization of NOTAMs using AI can streamline decision-making processes for both human and machine clients involved in air mobility .
Enhancement of Pilot Messaging Frameworks
Real-Time Data Analytics Platforms
The implementation of a real-time NOTAM classification service, as part of a data and analytics delivery platform, can provide immediate contextualization of NOTAMs. This application is crucial for enhancing decision-making in air traffic management by providing timely and accurate information .
Safety and Efficiency in Air Navigation
NOTAMs serve as a rapid medium for disseminating information necessary for the safety, regularity, and efficiency of air navigation. They supplement the Aeronautical Information Publication (AIP) and are essential for communicating timely knowledge of changes or occurrences that affect flight operations .
Optimization of Airspace Operations
The digitization and analysis of heritage Air Traffic Management (ATM) documents, including NOTAMs, can optimize airspace operations. Emerging NLP technologies can be applied to analyze these documents, aiding in planning and optimizing airspace usage .
Mécanisme D'action
Safety and Hazards
NOTAMs serve as a means of communication to ensure safe flight operations and informed decision-making . They include safety-critical details, such as possible airport construction activity, and associated hazards, such as temporary cranes or other aerial obstructions, possible runway closures, and outages of facilities and equipment used for inflight navigation, communications, and aircraft tracking .
Orientations Futures
The FAA is working towards modernizing the NOTAM system . The modernization needs of the national airspace system (NAS) overall, some of the challenges faced, and some of the opportunities on the horizon are being discussed . The future system must accommodate new entrants in all their forms, including drones, advanced air mobility aircraft, commercial spacecraft, and other new aircraft yet to be imagined .
Propriétés
IUPAC Name |
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7-triazonan-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N6O3/c13-10(19)7-16-1-2-17(8-11(14)20)5-6-18(4-3-16)9-12(15)21/h1-9H2,(H2,13,19)(H2,14,20)(H2,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRKEASEQOCKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239311 | |
| Record name | Hexahydro-1H-1,4,7-triazonine-1,4,7-triacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Notam | |
CAS RN |
180297-76-1 | |
| Record name | Hexahydro-1H-1,4,7-triazonine-1,4,7-triacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180297-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1H-1,4,7-triazonine-1,4,7-triacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes NOTA and its derivatives attractive for theranostic applications?
A1: NOTA and its modified forms demonstrate strong chelating abilities with metallic radionuclides like Technetium-99m (99mTc) and Rhenium (Re) [, , ]. This property makes them suitable for developing theranostic agents, where a single compound can be used for both diagnostic imaging and therapeutic purposes.
Q2: How do modifications to the NOTA structure impact its radiolabeling properties?
A2: Research shows that modifying the pendant arm functionalities of NOTA significantly affects its complexation with [99mTc][Tc(CO)3]+ and [Re(CO)3]+ cores []. For instance, while NOTA-BA, NOTAM-BA, and NOTAL-BA successfully form complexes, NOTACE-BA does not []. This highlights the importance of specific pendant arm functionalities for optimal radiolabeling.
Q3: Have any specific NOTA-based radiotracers shown promising stability?
A3: Studies reveal that 99mTc-labeled complexes of NOTA-BA, NOTAM-BA, and NOTAL-BA remain stable for 18 hours when challenged with 1 mM L-cysteine and 1 mM L-histidine, indicating good in vitro stability []. Furthermore, these radiotracers demonstrate stability in rat serum for 18 hours, indicating potential for in vivo applications [].
Q4: Can NOTA derivatives be used with therapeutic radionuclides?
A4: While the research primarily focuses on 99mTc for imaging, future studies aim to explore labeling with the therapeutic radionuclide Rhenium-186 ([186Re][Re(CO)3]+) []. This would enable investigating the therapeutic potential of these complexes.
Q5: Beyond radiolabeling, what other applications do NOTA derivatives have?
A5: Research demonstrates the importance of FcRγ-chain ITAM signaling in dendritic cells for the cross-presentation of soluble antibody-antigen complexes []. While not directly related to NOTA itself, this research highlights the significance of understanding immune responses in the context of potential therapeutic applications for NOTA-based compounds.
Q6: What is the basic structure of NOTA?
A6: NOTA is a macrocyclic chelator with a 1,4,7-triazacyclononane ring core. Three acetic acid arms are attached to the ring, providing multiple sites for metal ion coordination.
Q7: How do researchers characterize the structure of NOTA complexes?
A7: Spectroscopic techniques like HPLC are employed to purify and characterize the rhenium complexes of NOTA derivatives []. Future studies could utilize techniques like X-ray crystallography to gain more detailed structural insights.
Q8: How does the hydrophilicity of NOTA derivatives vary?
A8: Log D7.4 values indicate that the hydrophilicity of the [M(CO)3]+ complexes decreases in the order: [99mTc][Tc(CO)3(NOTA-BA)]+ > [99mTc][Tc(CO)3(NOTAM-BA)]+ > [99mTc][Tc(CO)3(NOTAL-BA)]+ []. This suggests that modifying pendant arm functionalities can tune the overall hydrophilicity of the complex.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)






![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)